molecular formula C13H23NO3 B13204827 4-N-Boc-amino-4-ethylcyclohexanone

4-N-Boc-amino-4-ethylcyclohexanone

Cat. No.: B13204827
M. Wt: 241.33 g/mol
InChI Key: UEXPVZNEVUQHDF-UHFFFAOYSA-N
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Description

4-N-Boc-amino-4-ethylcyclohexanone is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Boc-amino-4-ethylcyclohexanone typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-N-Boc-amino-4-ethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 4-N-Boc-amino-4-ethylcyclohexanone involves its interaction with specific molecular targets and pathways. The Boc protection group provides stability to the amino group, allowing for selective reactions and modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

4-N-Boc-amino-4-ethylcyclohexanone can be compared with other Boc-protected amino compounds, such as:

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-ethyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-5-13(8-6-10(15)7-9-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16)

InChI Key

UEXPVZNEVUQHDF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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